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Compound of Interest

Compound Name: 5-Propyltryptamine

Cat. No.: B15175464 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and data on 5-Propyltryptamine are

exceptionally scarce. This document provides a comprehensive overview based on the limited

information available, supplemented with extrapolated data from structurally similar tryptamine

derivatives to offer a potential profile for this compound. All extrapolated information is clearly

designated as such and should be interpreted with caution pending dedicated research on 5-
Propyltryptamine.

Introduction
5-Propyltryptamine is a lesser-known synthetic tryptamine derivative. Tryptamines are a class

of compounds characterized by an indole ring structure, which are of significant interest in

neuroscience and pharmacology due to their interaction with serotonin receptors.[1][2] While

many tryptamines, such as N,N-dimethyltryptamine (DMT) and psilocybin, have been

extensively studied, 5-Propyltryptamine remains largely uncharacterized in scientific literature.

This guide aims to consolidate the known information and provide a hypothetical framework for

its properties based on related compounds.

Discovery and History
The specific discovery and first synthesis of 5-Propyltryptamine are not well-documented in

publicly accessible scientific literature. It belongs to the broad class of substituted tryptamines,
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many of which were first synthesized and explored for their psychoactive properties in the mid-

20th century.

Chemical and Physical Properties
The primary source of chemical and physical data for 5-Propyltryptamine is the PubChem

database.[3]

Property Value Source

Molecular Formula C₁₃H₁₈N₂ [3]

Molecular Weight 202.30 g/mol [3]

IUPAC Name
2-(5-propyl-1H-indol-3-

yl)ethanamine
[3]

CAS Number 55852-54-5 [3]

XLogP3 2.9 [3]

Hydrogen Bond Donor Count 2 [3]

Hydrogen Bond Acceptor

Count
2 [3]

Rotatable Bond Count 4 [3]

Exact Mass 202.146998583 [3]

Monoisotopic Mass 202.146998583 [3]

Topological Polar Surface Area 41.8 Å² [3]

Heavy Atom Count 15 [3]

Complexity 193 [3]

Synthesis
While a specific, detailed protocol for the synthesis of 5-Propyltryptamine is not readily

available, a common and adaptable method for producing 5-substituted tryptamines is the

Speeter-Anthony tryptamine synthesis. The following is a generalized, hypothetical protocol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b15175464?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Propyltryptamine
https://www.benchchem.com/product/b15175464?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15175464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


that could likely be adapted for the synthesis of 5-Propyltryptamine, starting from 5-

propylindole.

Hypothetical Experimental Protocol: Speeter-Anthony
Synthesis of 5-Propyltryptamine
Materials:

5-propylindole

Oxalyl chloride

Anhydrous diethyl ether or tetrahydrofuran (THF)

Dimethylamine (gas or solution in THF)

Lithium aluminum hydride (LAH)

Anhydrous THF

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Appropriate solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

Formation of the Indole-3-glyoxylyl Chloride: A solution of 5-propylindole in anhydrous diethyl

ether is cooled in an ice bath. Oxalyl chloride is added dropwise with stirring. The reaction is

allowed to proceed until the formation of the indole-3-glyoxylyl chloride is complete, which

often precipitates as a solid.
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Amidation: The resulting acid chloride is then reacted with dimethylamine to form the

corresponding N,N-dimethyl-indole-3-glyoxylamide.

Reduction with Lithium Aluminum Hydride: The glyoxylamide is dissolved in anhydrous THF

and added dropwise to a stirred suspension of LAH in anhydrous THF under an inert

atmosphere (e.g., nitrogen or argon). The mixture is then refluxed for several hours to reduce

the amide and the ketone.

Work-up: After cooling, the reaction is quenched by the careful, sequential addition of water

and a sodium hydroxide solution. The resulting solids are filtered off, and the organic layer is

separated.

Purification: The crude product is purified by column chromatography on silica gel to yield 5-
Propyltryptamine.

Salt Formation (Optional): For better stability and handling, the freebase can be converted to

a salt, such as the hydrochloride or fumarate, by reacting it with the corresponding acid.

Diagram of Hypothetical Synthesis Workflow:
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Hypothetical Synthesis of 5-Propyltryptamine
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Click to download full resolution via product page

Caption: Hypothetical workflow for the synthesis of 5-Propyltryptamine.
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Pharmacology (Hypothetical)
The pharmacology of 5-Propyltryptamine has not been explicitly studied. However, based on

its structure and the known pharmacology of other 5-substituted tryptamines, a hypothetical

pharmacological profile can be proposed. Most psychedelic tryptamines are agonists or partial

agonists at various serotonin (5-HT) receptors, with the 5-HT₂A receptor being a key target for

hallucinogenic effects.[1][4]

Receptor Binding Profile (Hypothetical)
The following table presents a hypothetical receptor binding profile for 5-Propyltryptamine,

extrapolated from data on similar compounds. It is expected to have the highest affinity for

serotonin receptors.
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Receptor
Predicted Affinity
(Ki, nM)

Predicted Activity Rationale

5-HT₂A 10 - 100
Agonist / Partial

Agonist

Primary target for

psychedelic effects of

tryptamines.[1][4]

5-HT₂C 50 - 500
Agonist / Partial

Agonist

Often a secondary

target for psychedelic

tryptamines.

5-HT₁A 20 - 200
Agonist / Partial

Agonist

Contributes to the

overall psychedelic

and

anxiolytic/anxiogenic

effects.[5][6]

SERT >1000 Weak Inhibitor

Some tryptamines

show weak affinity for

the serotonin

transporter.

Dopamine Receptors >1000
Very Weak / No

Activity

Generally low affinity

for dopamine

receptors among

classic psychedelics.

Adrenergic Receptors >1000
Very Weak / No

Activity

Generally low affinity

for adrenergic

receptors.

Signaling Pathways (Hypothetical)
The primary signaling pathway for psychedelic tryptamines involves the activation of the 5-

HT₂A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR). Activation of this

receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol

(DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation

of protein kinase C (PKC).
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Diagram of Hypothetical 5-HT₂A Signaling Pathway:
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Caption: Hypothetical signaling cascade following 5-HT₂A receptor activation.

Metabolism (Hypothetical)
The metabolism of 5-Propyltryptamine has not been studied. However, based on the

metabolism of other tryptamines, the primary metabolic pathways are likely to involve:

Monoamine Oxidase (MAO) A-mediated deamination: This is a major metabolic pathway for

many tryptamines, leading to the formation of an inactive indoleacetic acid derivative.[7]

Hydroxylation: The propyl group or the indole ring could be hydroxylated by cytochrome

P450 enzymes.

N-dealkylation: While 5-Propyltryptamine is a primary amine, if it were further substituted

on the nitrogen, N-dealkylation would be a possible pathway.

Conjugation: Hydroxylated metabolites can be further conjugated with glucuronic acid or

sulfate to facilitate excretion.[8]

Toxicology (Hypothetical)
There is no toxicological data available for 5-Propyltryptamine. As with other psychedelic

tryptamines, potential toxic effects at high doses could include cardiovascular stress

(hypertension, tachycardia) and central nervous system overstimulation (seizures). The long-

term toxicological profile is unknown.

Analytical Methods
The analysis of 5-Propyltryptamine would likely employ standard techniques used for other

tryptamines.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common method for the identification of tryptamines. Derivatization is often

required to improve chromatographic properties.

Hypothetical GC-MS Protocol:
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Extraction: Extraction from a biological matrix (e.g., blood, urine) using a suitable organic

solvent.

Derivatization: Acylation with an agent like trifluoroacetic anhydride (TFAA) or

pentafluoropropionic anhydride (PFPA) to increase volatility and improve fragmentation

patterns.

Analysis: Injection into a GC-MS system. The mass spectrum would be expected to show a

molecular ion and characteristic fragments corresponding to the indole ring and the side

chain.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of tryptamines in

biological fluids.

Hypothetical LC-MS/MS Protocol:

Sample Preparation: Protein precipitation from plasma or urine samples, followed by dilution.

Chromatography: Separation on a C18 reversed-phase column with a gradient elution using

a mobile phase of acetonitrile and water with a modifier like formic acid.

Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in multiple

reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions would need to

be determined for 5-Propyltryptamine.

Conclusion and Future Directions
5-Propyltryptamine is a synthetic tryptamine for which there is a significant lack of scientific

data. While its chemical properties are documented, its pharmacology, metabolism, and

toxicology remain uninvestigated. Based on its structure, it is hypothesized to be a psychedelic

compound with activity primarily at serotonin receptors, particularly the 5-HT₂A subtype.

Future research should focus on:
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Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic

route and full analytical characterization.

In Vitro Pharmacology: Comprehensive receptor binding and functional assays to determine

its affinity and efficacy at a wide range of CNS targets.

In Vivo Studies: Evaluation of its behavioral effects in animal models to understand its

psychoactive and physiological properties.

Metabolism and Pharmacokinetics: Elucidation of its metabolic pathways and

pharmacokinetic profile to understand its duration of action and potential for drug-drug

interactions.

Toxicology: Assessment of its acute and chronic toxicity.

A thorough investigation of 5-Propyltryptamine would not only fill a gap in the scientific

literature but also contribute to a broader understanding of the structure-activity relationships of

5-substituted tryptamines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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